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Compound of Interest

Compound Name: 2,3-Dichlorophenylboronic acid

Cat. No.: B056464

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for 2,3-
Dichlorophenylboronic acid (CAS No. 151169-74-3), a key reagent in synthetic chemistry,
particularly in Suzuki-Miyaura coupling reactions for the formation of carbon-carbon bonds.
This document is intended for researchers, scientists, and professionals in drug development
and materials science who utilize this compound in their work.

Spectral Data Summary

The following tables summarize the available nuclear magnetic resonance (NMR) and infrared
(IR) spectral data for 2,3-Dichlorophenylboronic acid. Due to the limited availability of public
domain spectral data for this specific isomer, representative data from closely related
dichlorophenylboronic acid isomers and general knowledge of arylboronic acid spectroscopy
are included for comparative purposes.

'H NMR Spectral Data

While a Certificate of Analysis for 2,3-Dichlorophenylboronic acid confirms its H NMR
spectrum is "Consistent with structure,” specific chemical shift and coupling constant data are
not publicly available.[1] The expected spectrum would feature signals in the aromatic region,
characteristic of a 1,2,3-trisubstituted benzene ring.

Table 1: Expected *H NMR Spectral Data for 2,3-Dichlorophenylboronic acid
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Chemical Shift (5, o Coupling Constant
Protons Multiplicity

ppm) (3, Hz)
Aromatic CH 72-7.8 m
B(OH)2 8.0-85 br s

Note: The chemical shifts of the aromatic protons are expected to be complex due to the
electron-withdrawing effects of the chlorine atoms and the boronic acid group. The boronic acid
protons are typically broad and may exchange with water present in the solvent.

13C NMR Spectral Data

Specific 33C NMR data for 2,3-Dichlorophenylboronic acid is not readily available in the
public domain. However, based on the analysis of related compounds, the following table
provides expected chemical shift ranges. The carbon atom attached to the boron (C-B) can
sometimes be difficult to observe due to quadrupolar relaxation.

Table 2: Expected 3C NMR Spectral Data for 2,3-Dichlorophenylboronic acid

Carbon Chemical Shift (6, ppm)

C-B 130 - 135 (often broad or unobserved)
C-Cl 132 - 138

C-H 128 - 135

Infrared (IR) Spectral Data

An Attenuated Total Reflectance (ATR) FT-IR spectrum for 2,3-Dichlorophenylboronic acid is
available in spectral databases, confirming its structure.[2] The characteristic absorption bands
for arylboronic acids are presented below.

Table 3: Key IR Absorption Bands for Arylboronic Acids
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Wavenumber (cm~?)

Vibration

Intensity

O-H stretch (hydrogen-

3500 - 3200 Strong, Broad
bonded)

~1600 C=C stretch (aromatic) Medium

1400 - 1310 B-O stretch (asymmetric) Strong

1100 - 1000 B-O-H bend Medium

800 - 700 C-Cl stretch Strong
C-H bend (out-of-plane, ortho-

~750 Strong

disubstituted)

Experimental Protocols

The following are detailed methodologies for acquiring NMR and IR spectra of solid boronic

acid samples.

NMR Spectroscopy Protocol

Objective: To obtain high-resolution *H and 3C NMR spectra of 2,3-Dichlorophenylboronic

acid.

Materials:

5 mm NMR tubes

Procedure:

2,3-Dichlorophenylboronic acid

Deuterated solvent (e.g., DMSO-ds, CDCl3)

NMR spectrometer (e.g., 300 MHz or higher)

e Sample Preparation: Accurately weigh approximately 5-10 mg of 2,3-

Dichlorophenylboronic acid and dissolve it in approximately 0.6-0.7 mL of a suitable
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deuterated solvent in a clean, dry vial.

Transfer: Transfer the solution to a 5 mm NMR tube.
Instrumentation:

o Insert the NMR tube into the spectrometer's probe.

o Lock the spectrometer on the deuterium signal of the solvent.
o Shim the magnetic field to achieve optimal homogeneity.

H NMR Acquisition:

o Acquire the *H NMR spectrum using standard parameters. A sufficient number of scans
should be averaged to obtain a good signal-to-noise ratio.

13C NMR Acquisition:

o Acquire the proton-decoupled 13C NMR spectrum. A larger number of scans will be
necessary due to the low natural abundance of the 3C isotope.

Data Processing: Process the acquired Free Induction Decays (FIDs) by applying a Fourier
transform, phase correction, and baseline correction. Chemical shifts should be referenced
to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy Protocol (ATR Method)

Obijective: To obtain an FT-IR spectrum of solid 2,3-Dichlorophenylboronic acid.

Materials:

2,3-Dichlorophenylboronic acid

FT-IR spectrometer with an ATR accessory

Spatula

Solvent for cleaning (e.g., isopropanol)
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Procedure:

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

o Sample Application: Place a small amount of the solid 2,3-Dichlorophenylboronic acid
powder onto the ATR crystal using a clean spatula.

o Pressure Application: Apply consistent pressure to ensure good contact between the sample
and the crystal using the ATR's pressure clamp.

e Spectrum Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added
at a resolution of 4 cm~1.

o Data Processing: The software will automatically ratio the sample spectrum against the
background spectrum to produce the final absorbance or transmittance spectrum.

o Cleaning: Thoroughly clean the ATR crystal with a suitable solvent and a soft tissue after the
measurement.

Data Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 2,3-Dichlorophenylboronic acid.
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General Spectroscopic Analysis Workflow
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved. 6/7

Tech Support


https://www.benchchem.com/product/b056464?utm_src=pdf-body-img
https://www.benchchem.com/product/b056464?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b056464?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

References

o 1. file.medchemexpress.com [file.medchemexpress.com]
e 2. dev.spectrabase.com [dev.spectrabase.com]

 To cite this document: BenchChem. [Spectroscopic Profile of 2,3-Dichlorophenylboronic
Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b056464#2-3-dichlorophenylboronic-acid-spectral-
data-nmr-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 717 Tech Support


https://file.medchemexpress.com/batch_PDF/HY-32894/2-3-Dichlorophenylboronic-acid-COA-180032-MedChemExpress.pdf
https://dev.spectrabase.com/spectrum/FIjX1jiTqkC
https://www.benchchem.com/product/b056464#2-3-dichlorophenylboronic-acid-spectral-data-nmr-ir
https://www.benchchem.com/product/b056464#2-3-dichlorophenylboronic-acid-spectral-data-nmr-ir
https://www.benchchem.com/product/b056464#2-3-dichlorophenylboronic-acid-spectral-data-nmr-ir
https://www.benchchem.com/product/b056464#2-3-dichlorophenylboronic-acid-spectral-data-nmr-ir
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b056464?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b056464?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

